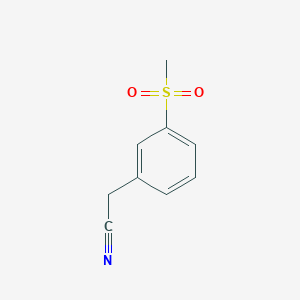

3-(Methylsulfonyl)phenylacetonitrile

CAS No.: 936482-57-4

Cat. No.: VC7651270

Molecular Formula: C9H9NO2S

Molecular Weight: 195.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936482-57-4 |

|---|---|

| Molecular Formula | C9H9NO2S |

| Molecular Weight | 195.24 |

| IUPAC Name | 2-(3-methylsulfonylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 |

| Standard InChI Key | IPVGUJXVEIJIDI-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC(=C1)CC#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 3-(methylsulfonyl)phenylacetonitrile is C₉H₉NO₂S, with a molar mass of 195.24 g/mol . Its structure comprises a benzene ring substituted at the third position by a methylsulfonyl group (–SO₂CH₃) and at the adjacent carbon by an acetonitrile moiety (–CH₂CN). The SMILES notation (CS(=O)(=O)C1=CC=CC(=C1)CC#N) and InChIKey (IPVGUJXVEIJIDI-UHFFFAOYSA-N) provide unambiguous representations for database searches .

The methylsulfonyl group is a strong electron-withdrawing substituent, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions. The nitrile group contributes to the compound’s dipole moment, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation. Key predictions include:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.04268 | 138.0 |

| [M+Na]⁺ | 218.02462 | 149.6 |

| [M-H]⁻ | 194.02812 | 132.1 |

These values suggest a compact molecular geometry in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .

Synthetic Methodologies

Trifluoromethylation-Inspired Pathways

While no direct synthesis of 3-(methylsulfonyl)phenylacetonitrile is documented, analogous routes for trifluoromethylated arylacetonitriles offer conceptual frameworks. For example, p-aminophenylacetonitrile undergoes trifluoromethylation using sodium trifluoromethanesulfinate and tert-butyl peroxide, followed by diazotization and reduction . Adapting this protocol, sulfonation could replace trifluoromethylation:

-

Sulfonation: Reacting p-aminophenylacetonitrile with methanesulfonyl chloride in the presence of a Lewis acid catalyst.

-

Diazotization: Treating the intermediate with sodium nitrite under acidic conditions to form a diazonium salt.

-

Reduction: Using hypophosphorous acid to reduce the diazonium group, yielding the final product.

Optimal conditions may involve temperatures of 15–60°C for sulfonation and stoichiometric ratios of 1:1.5–2 for the sulfonating agent .

Challenges in Meta-Substitution

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Data from the para-substituted analog, 2-[4-(methylsulfonyl)phenyl]acetonitrile, reveals key absorptions :

-

S=O stretch: 1310 cm⁻¹ (asymmetric), 1136 cm⁻¹ (symmetric).

-

C≡N stretch: 2250 cm⁻¹ (weak due to conjugation with the aromatic ring).

-

C-H stretches: 2877–3020 cm⁻¹ (aliphatic and aromatic).

The meta isomer is expected to show similar bands, with slight shifts due to altered electronic effects.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the para analog :

-

δ 3.055 ppm (s, 3H, SCH₃).

-

δ 4.39 ppm (s, 2H, CH₂CN).

-

δ 7.73–7.97 ppm (m, 4H, aromatic).

For the meta isomer, the aromatic protons would resolve into distinct multiplets due to reduced symmetry. The methylsulfonyl group’s deshielding effect may upfield-shift adjacent protons.

-

δ 44.55 ppm (CH₂CN).

-

δ 128.55–141.14 ppm (aromatic carbons).

-

δ 164.53 ppm (C=N).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume